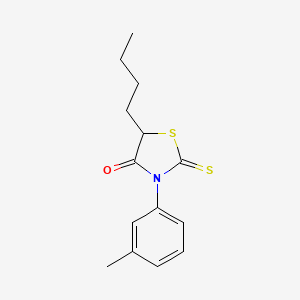
5-Butyl-3-(m-tolyl)rhodanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-3-(m-tolyl)rhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound includes a thiazolidine ring with a butyl group at the 5-position and a m-tolyl group at the 3-position, making it a unique and potentially bioactive molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-(m-tolyl)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out between rhodanine and an appropriate aldehyde in the presence of a base catalyst. For example, the reaction between rhodanine and m-tolualdehyde in the presence of a base such as piperidine or morpholine can yield this compound .
Industrial Production Methods: Industrial production of rhodanine derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as solvent-free synthesis, microwave-assisted synthesis, and the use of ionic liquids as catalysts are commonly used . These methods offer high yields, short reaction times, and environmentally friendly conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Butyl-3-(m-tolyl)rhodanine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted rhodanine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Butyl-3-(m-tolyl)rhodanine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Rhodanine derivatives, including this compound, are studied for their anticancer properties.
Industry: It is used in the development of dyes and pigments due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-Butyl-3-(m-tolyl)rhodanine involves its interaction with various molecular targets. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis . In cancer cells, it may inhibit specific signaling pathways, leading to apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
Rhodanine-3-acetic acid: Known for its antibacterial and antifungal activities.
5-Benzylidene rhodanine: Exhibits significant anticancer properties.
Rhodanine-3-propionic acid: Used in the synthesis of various bioactive molecules.
Uniqueness: 5-Butyl-3-(m-tolyl)rhodanine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its butyl and m-tolyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
23522-41-0 |
|---|---|
Molekularformel |
C14H17NOS2 |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
5-butyl-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H17NOS2/c1-3-4-8-12-13(16)15(14(17)18-12)11-7-5-6-10(2)9-11/h5-7,9,12H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
QKGRAFSVLAFKCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)


![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)



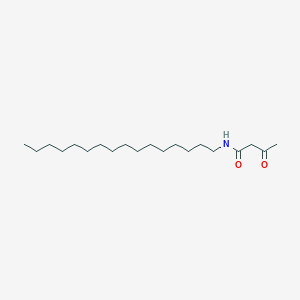
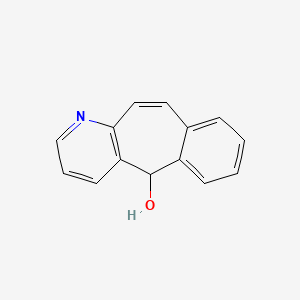
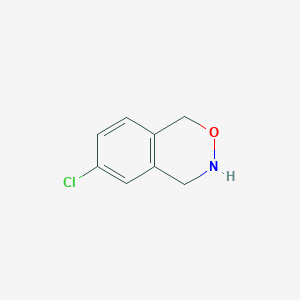
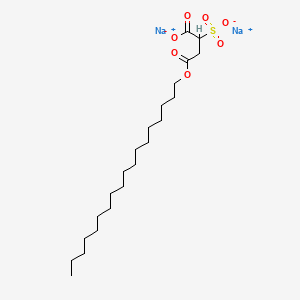
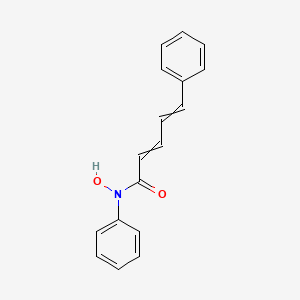
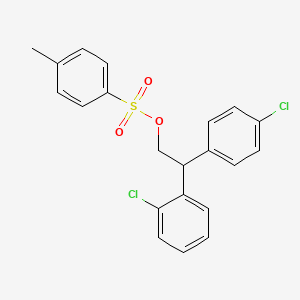
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)
